LS tetrasaccharide d
Overview
Description
The compound (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic molecule with multiple hydroxyl, acetamido, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Glycosylation Reactions: These reactions are used to form the glycosidic bonds between sugar units.
Acetylation: Introduction of acetamido groups through acetylation reactions.
Hydroxylation: Addition of hydroxyl groups to specific carbon atoms.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glycosylation and acetylation processes, utilizing automated reactors to maintain precise temperature and pH conditions. The use of biocatalysts or enzymes may also be employed to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halides, amines, ethers.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple hydroxyl and acetamido groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- **(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Biological Activity
LS tetrasaccharide d (LST-d) is a complex oligosaccharide belonging to the class of n-acylneuraminic acids, characterized by its unique structural and functional properties. This article presents a detailed overview of its biological activity, including mechanisms of action, potential applications in medicine and industry, and relevant case studies.
Structure and Properties
This compound is composed of multiple hydroxyl, acetamido, and carboxylic acid functional groups, which contribute to its biochemical interactions. The specific stereochemistry and functional group arrangement enable LST-d to engage with various biological targets, influencing cellular processes.
Molecular Structure
The molecular formula for LST-d is complex, reflecting its intricate structure:
- Chemical Formula : C₁₄H₁₉N₃O₁₄
- Molecular Weight : 405.3 g/mol
This compound exerts its effects through interactions with specific enzymes and receptors. The presence of multiple hydroxyl groups allows it to form hydrogen bonds, facilitating its role in various biochemical pathways:
- Enzyme Interaction : LST-d can act as a substrate for glycosidases, influencing glycan metabolism.
- Receptor Binding : It has been shown to interact with sialic acid-binding immunoglobulin-type lectins (Siglecs), which play critical roles in immune response modulation .
Biological Activity
The biological activity of this compound has been explored in several contexts:
- Immune Modulation : LST-d influences the differentiation of macrophages through Siglec receptors, impacting immune responses in conditions like pancreatic cancer .
- Glycan Recognition : It participates in cellular signaling as a ligand for various receptors, affecting cell adhesion and migration .
- Potential Therapeutic Applications : Research indicates that LST-d could be developed as a therapeutic agent for diseases involving glycan-mediated interactions .
Case Studies
- Pancreatic Cancer Research :
- Glycan Analysis Techniques :
Applications in Research and Industry
This compound holds promise in various fields:
- Biomedical Research : Its role in immune modulation makes it a candidate for further investigation in immunotherapy.
- Pharmaceutical Development : LST-d can serve as a building block in the synthesis of more complex therapeutic agents due to its unique chemical properties.
- Food Science : As it has been detected in various food sources such as chicken and pigs, LST-d may also serve as a biomarker for dietary intake analysis .
Data Summary Table
Property | Description |
---|---|
Common Name | This compound |
Class | N-acylneuraminic acids |
Molecular Formula | C₁₄H₁₉N₃O₁₄ |
Molecular Weight | 405.3 g/mol |
Biological Functions | Immune modulation, glycan recognition |
Potential Applications | Therapeutics in cancer, dietary biomarkers |
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N2O29/c1-10(46)38-19-12(48)3-37(36(59)60,67-30(19)22(53)14(50)5-41)68-32-24(55)17(8-44)62-35(27(32)58)65-29-18(9-45)63-33(20(25(29)56)39-11(2)47)66-31-23(54)16(7-43)61-34(26(31)57)64-28(15(51)6-42)21(52)13(49)4-40/h4,12-35,41-45,48-58H,3,5-9H2,1-2H3,(H,38,46)(H,39,47)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKELAUAFUGGJ-QUBYPVFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N2O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045138 | |
Record name | LS tetrasaccharide d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
998.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100789-83-1 | |
Record name | O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100789-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LS tetrasaccharide d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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